![molecular formula C15H25ClO5S B14597827 ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride CAS No. 61134-66-5](/img/structure/B14597827.png)
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is an organic compound characterized by its unique structure, which includes oxane (tetrahydropyran) rings and a sulfanyl group attached to an acetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride typically involves the reaction of 2,3-bis[(oxan-2-yl)oxy]propane-1-thiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and the removal of byproducts would also be essential to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxane rings can be reduced under specific conditions to form the corresponding tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Sulfoxides, Sulfones: Formed from oxidation reactions.
Tetrahydrofuran Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: May be used to study the effects of sulfanyl and oxane-containing compounds on biological systems.
Industrial Chemistry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride involves its reactivity with nucleophiles and oxidizing agents. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. The sulfanyl group can undergo oxidation, which may affect the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetate: Similar structure but with an acetate group instead of acetyl chloride.
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)amine: Contains an amine group instead of acetyl chloride.
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)alcohol: Contains an alcohol group instead of acetyl chloride.
Uniqueness
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is unique due to the presence of both oxane rings and a sulfanyl group attached to an acetyl chloride moiety
Eigenschaften
CAS-Nummer |
61134-66-5 |
|---|---|
Molekularformel |
C15H25ClO5S |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
2-[2,3-bis(oxan-2-yloxy)propylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C15H25ClO5S/c16-13(17)11-22-10-12(21-15-6-2-4-8-19-15)9-20-14-5-1-3-7-18-14/h12,14-15H,1-11H2 |
InChI-Schlüssel |
CPCQABLNWBXHAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC(CSCC(=O)Cl)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


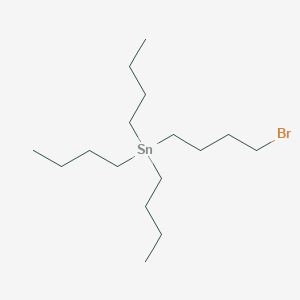
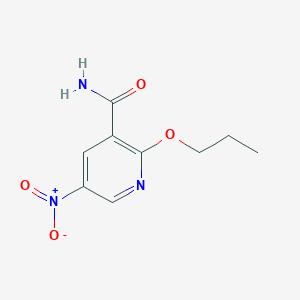
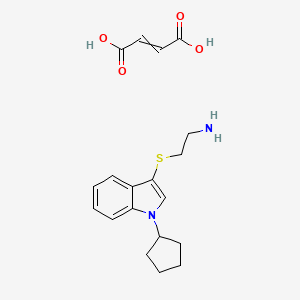
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
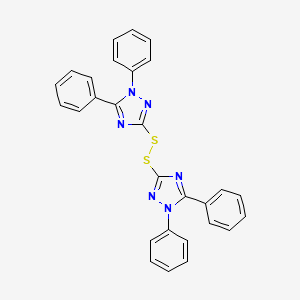
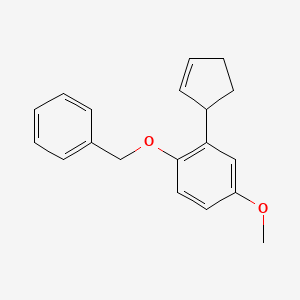

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
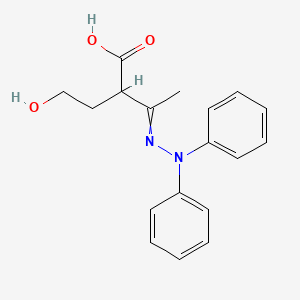
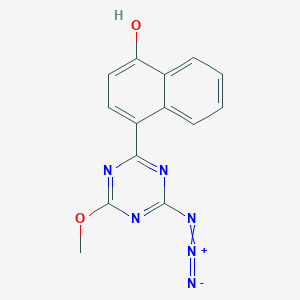
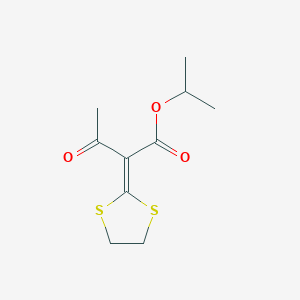
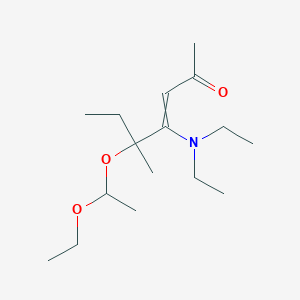

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
